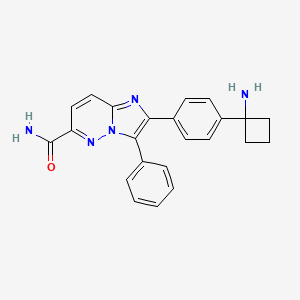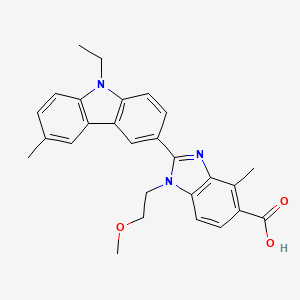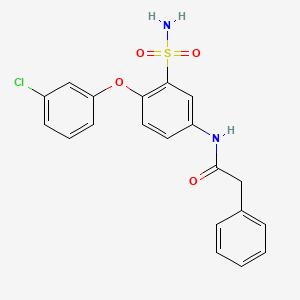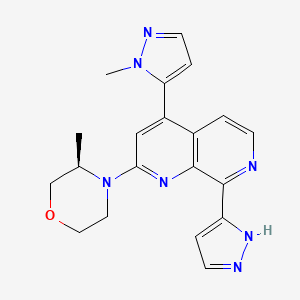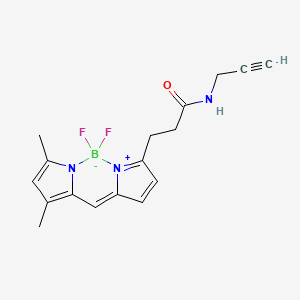
BDP FL alkyne
Descripción general
Descripción
BDP FL alkyne: is a derivative of borondipyrromethene dye, known for its bright and photostable fluorescent properties. This compound emits in the fluorescein channel and is highly photostable, making it a valuable tool in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: BDP FL alkyne can be synthesized through a series of chemical reactions involving borondipyrromethene as the core structure. The alkyne group is introduced via copper-catalyzed click chemistry, which allows for the conjugation of the alkyne with azide-containing molecules .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar copper-catalyzed click chemistry methods. The process ensures high purity and yield, making it suitable for commercial use in research and development .
Análisis De Reacciones Químicas
Types of Reactions: BDP FL alkyne undergoes various chemical reactions, including:
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition to form stable triazole rings
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry to facilitate the cycloaddition reaction
Strong Bases: Such as sodium amide, used in deprotonation reactions.
Major Products:
Triazole Rings: Formed through click chemistry with azide-containing molecules
Aplicaciones Científicas De Investigación
Chemistry: BDP FL alkyne is used in click chemistry for the synthesis of complex molecules and bioconjugates .
Biology: It is employed in fluorescence imaging to label biomolecules, enabling the visualization of cellular processes .
Medicine: this compound is used in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems .
Industry: The compound is used in the development of fluorescent probes and dyes for various industrial applications .
Mecanismo De Acción
BDP FL alkyne exerts its effects through its fluorescent properties. The alkyne group allows for conjugation with azide-containing molecules via click chemistry, forming stable triazole rings. This conjugation enables the compound to be used in various labeling and imaging applications .
Comparación Con Compuestos Similares
Fluorescein: BDP FL alkyne emits in the same channel but is more photostable
Borondipyrromethene Derivatives: Similar in structure but may have different functional groups
Uniqueness: this compound’s high photostability and ability to undergo click chemistry make it unique compared to other fluorescent dyes .
Propiedades
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-prop-2-ynylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BF2N3O/c1-4-9-21-17(24)8-7-14-5-6-15-11-16-12(2)10-13(3)22(16)18(19,20)23(14)15/h1,5-6,10-11H,7-9H2,2-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNMNNMEHKMADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCC#C)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




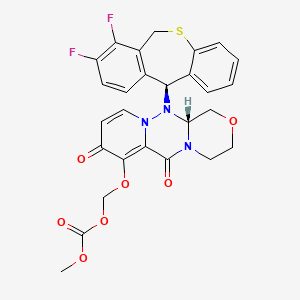
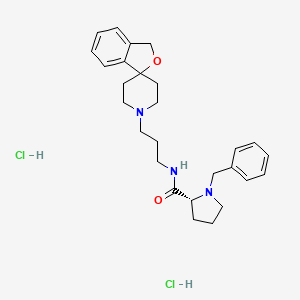
![(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605913.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)

